2-Fluoro-4-methoxy-5-methylbenzoic acid
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Overview
Description
2-Fluoro-4-methoxy-5-methylbenzoic acid: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Fluoro-4-methoxy-5-methylbenzoic acid typically begins with commercially available starting materials such as 2-fluorotoluene.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methyl group can be oxidized to form the carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo diazotization followed by substitution with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by methanol for substitution.
Major Products:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the diazonium group with a methoxy group.
Scientific Research Applications
Chemistry: 2-Fluoro-4-methoxy-5-methylbenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methoxy and methyl groups can affect its solubility and distribution within biological systems.
Comparison with Similar Compounds
- 2-Fluoro-4-methylbenzoic acid
- 2-Fluoro-5-methylbenzoic acid
- 2-Fluoro-4-methoxybenzoic acid
Comparison:
- 2-Fluoro-4-methylbenzoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
- 2-Fluoro-5-methylbenzoic acid: Lacks the methoxy group and has the methyl group in a different position, affecting its overall properties.
- 2-Fluoro-4-methoxybenzoic acid: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 2-Fluoro-4-methoxy-5-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H9FO3 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
WIIKIWPIVCHNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)C(=O)O |
Origin of Product |
United States |
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